2-(2-Amino-4-methoxyphenyl)ethanol
Description
Properties
Molecular Formula |
C9H13NO2 |
|---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
2-(2-amino-4-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H13NO2/c1-12-8-3-2-7(4-5-11)9(10)6-8/h2-3,6,11H,4-5,10H2,1H3 |
InChI Key |
DEXPTWPOKYLZQD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CCO)N |
Origin of Product |
United States |
Foundational & Exploratory
Molecular weight and formula of 2-(2-amino-4-methoxyphenyl)ethanol
An In-depth Technical Guide to (2-Amino-4-methoxyphenyl)methanol: A Key Building Block in Pharmaceutical Synthesis
A Note on Compound Identification
This guide focuses on (2-Amino-4-methoxyphenyl)methanol (CAS RN: 187731-65-3). The initial topic, "2-(2-amino-4-methoxyphenyl)ethanol," does not correspond to a readily available compound in major chemical literature or supplier databases. However, (2-Amino-4-methoxyphenyl)methanol is a structurally similar and highly relevant precursor in modern drug development, sharing the core 2-amino-4-methoxyphenyl moiety. Its established role as a versatile building block in the synthesis of targeted therapeutics makes it a subject of significant interest to researchers and medicinal chemists.
Executive Summary & Physicochemical Properties
(2-Amino-4-methoxyphenyl)methanol is a bifunctional organic compound featuring an aminobenzyl alcohol core with a methoxy substituent. This unique arrangement of a nucleophilic primary amine, a reactive benzylic alcohol, and an electron-donating methoxy group makes it an exceptionally valuable intermediate for constructing complex molecular architectures.[1] Its utility is most prominent in the synthesis of heterocyclic systems and targeted therapeutics, where these functional groups allow for sequential and selective chemical transformations.[1][2] This guide provides a comprehensive overview of its synthesis, applications in drug development, analytical characterization, and safe handling protocols.
Physicochemical Data
The following table summarizes the key computed and experimental properties of (2-Amino-4-methoxyphenyl)methanol, which are foundational for its application in experimental design.[3]
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO₂ | PubChem[3] |
| Molecular Weight | 153.18 g/mol | PubChem[3] |
| Monoisotopic Mass | 153.078978594 Da | PubChem[3] |
| CAS Registry Number | 187731-65-3 | BenchChem[3] |
| IUPAC Name | (2-amino-4-methoxyphenyl)methanol | PubChem[3] |
| Topological Polar Surface Area | 55.5 Ų | Guidechem[3] |
| Hydrogen Bond Donor Count | 2 | Guidechem[3] |
| Hydrogen Bond Acceptor Count | 3 | Guidechem[3] |
| Rotatable Bond Count | 2 | Guidechem[3] |
| XLogP3 | 0.9 | PubChem[3] |
| Solubility (25 °C) | 40 g/L | Guidechem[3] |
Synthesis Protocol & Mechanistic Rationale
The most common and efficient synthesis of (2-Amino-4-methoxyphenyl)methanol is achieved through the selective reduction of its corresponding nitro precursor, 2-nitro-4-methoxybenzyl alcohol.
Causality of Method Selection: Catalytic Hydrogenation
Expertise & Experience: Catalytic hydrogenation using palladium on charcoal (Pd/C) is the industry-standard method for this transformation. Its selection is deliberate and based on several key advantages:
-
High Selectivity: This method exhibits exceptional chemoselectivity, reducing the aromatic nitro group to a primary amine with high fidelity while leaving the benzylic alcohol and the aromatic ring intact. Alternative reducing agents, such as metal hydrides (e.g., LiAlH₄), would non-selectively reduce both the nitro group and potentially the benzyl alcohol.
-
Mild Reaction Conditions: The reaction proceeds efficiently at room temperature and relatively low hydrogen pressures (1-5 atm), preserving thermally sensitive functional groups and minimizing side-product formation.[3]
-
Clean Work-up: The catalyst is a heterogeneous solid that can be completely removed by simple filtration, significantly simplifying product purification compared to methods requiring stoichiometric reagents that generate soluble by-products.
Experimental Protocol: Synthesis via Catalytic Hydrogenation
This protocol details the reduction of 2-nitro-4-methoxybenzyl alcohol to synthesize the title compound.[3]
Objective: To synthesize high-purity (2-Amino-4-methoxyphenyl)methanol.
Materials:
-
2-nitro-4-methoxybenzyl alcohol (1.0 eq)
-
Methanol (Reagent Grade)
-
Palladium on charcoal (10% Pd/C, 1-5 mol%)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Celite (for filtration)
-
Filtration apparatus (Buchner funnel, filter paper)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve the 2-nitro-4-methoxybenzyl alcohol substrate in methanol.
-
Inerting: Purge the vessel thoroughly with an inert gas (e.g., nitrogen) to remove all oxygen, which can poison the catalyst and create a potential explosion hazard with hydrogen.
-
Catalyst Addition: Under the inert atmosphere, carefully add the 10% Pd/C catalyst to the solution. The catalyst is often pyrophoric and should be handled with care.
-
Hydrogenation: Seal the vessel and pressurize with hydrogen gas to the desired pressure (typically 1-5 atm). Stir the reaction mixture vigorously to ensure efficient mass transfer of hydrogen to the catalyst surface.
-
Reaction Monitoring (Self-Validation): The reaction progress is monitored by the cessation of hydrogen uptake. For more precise tracking, aliquots can be periodically removed and analyzed by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the complete consumption of the starting material.[3]
-
Work-up: Once the reaction is complete, carefully depressurize the vessel and purge again with inert gas to remove all residual hydrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of celite to quantitatively remove the solid palladium catalyst. Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.
-
Solvent Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: If necessary, the crude (2-Amino-4-methoxyphenyl)methanol can be further purified by recrystallization or column chromatography to achieve high purity.
Visualization: Synthesis Workflow
Caption: Mechanism of action of Elacestrant, which promotes ERα degradation.
Precursor for FGFR-4 Inhibitors (Oncology)
This compound also serves as a critical starting material for potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR-4). [1]Aberrant FGFR-4 signaling is a known driver in the progression of several cancers, most notably hepatocellular carcinoma. The amino and alcohol groups of (2-Amino-4-methoxyphenyl)methanol are used to build the inhibitor's core structure, which is then further functionalized to optimize binding affinity and selectivity for the FGFR-4 kinase domain. [1]
Analytical & Quality Control Methods
Ensuring the identity, purity, and quality of (2-Amino-4-methoxyphenyl)methanol is critical. A multi-technique approach is standard practice.
| Analytical Technique | Purpose & Rationale |
| Nuclear Magnetic Resonance (NMR) | Primary Structure Elucidation: ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical environment of each proton and carbon atom, verifying the substitution pattern on the aromatic ring and the presence of all functional groups. |
| Mass Spectrometry (MS) | Molecular Weight Verification: Techniques like GC-MS or LC-MS confirm the molecular weight and provide fragmentation patterns that act as a structural fingerprint, helping to identify the compound and any impurities. [4] |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment: HPLC is the gold standard for determining the purity of the compound. It separates the main component from any starting materials, by-products, or degradation products, allowing for precise quantification of purity (e.g., >98%). |
| Infrared Spectroscopy (IR) | Functional Group Identification: IR spectroscopy is used to confirm the presence of key functional groups, such as the O-H stretch from the alcohol, N-H stretches from the amine, and C-O stretches from the methoxy group and alcohol. [5] |
Safety, Handling, and Storage
Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety. The following recommendations are synthesized from safety data sheets of structurally related chemicals. [6][7]
| Parameter | Guideline | Rationale |
|---|---|---|
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety glasses with side shields, and a lab coat. | To prevent skin and eye contact with the chemical. [8] |
| Handling | Handle in a well-ventilated area or under a chemical fume hood. Avoid dust formation. Keep away from heat, sparks, and open flames. [9] | To minimize inhalation exposure and prevent ignition. |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials. | Hygroscopic materials should be protected from moisture. Segregation prevents hazardous reactions. [9] |
| Incompatible Materials | Strong acids, acid anhydrides, acid chlorides, and strong oxidizing agents. [6]| To prevent vigorous or exothermic reactions that could be hazardous. |
Conclusion
(2-Amino-4-methoxyphenyl)methanol stands out as a highly valuable and versatile chemical intermediate in the field of drug development. Its strategic combination of functional groups enables the efficient synthesis of complex molecular targets, as demonstrated by its role in producing precursors for advanced therapeutics like the SERD Elacestrant and targeted FGFR-4 inhibitors. The well-defined synthesis and clear applications underscore its importance for researchers and scientists dedicated to medicinal chemistry and the discovery of novel therapeutic agents.
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- US EPA. Ethanol, 2-((4-methoxy-2-nitrophenyl)amino)- Properties.
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Difference between 2-amino-4-methoxyphenethyl alcohol and benzyl alcohol analogs
An In-depth Technical Guide: Structural and Functional Divergence: A Comparative Analysis of 2-Amino-4-methoxyphenethyl Alcohol Derivatives and Benzyl Alcohol Analogs
Executive Summary
In the landscape of drug discovery and chemical biology, subtle structural modifications can lead to profound shifts in physicochemical properties, biological activity, and toxicological profiles. This technical guide provides a detailed comparative analysis of two structurally related yet functionally distinct classes of aromatic alcohols: phenethyl alcohol derivatives, exemplified by 2-amino-2-(4-methoxyphenyl)ethanol, and the broader class of benzyl alcohol analogs. While both share a core phenyl alcohol motif, the insertion of an additional carbon in the linker between the aromatic ring and the hydroxyl-bearing carbon fundamentally alters their chemical nature and dictates their applications. This guide will deconstruct these differences from a structural, synthetic, and pharmacological perspective, offering researchers, scientists, and drug development professionals a comprehensive understanding of these important chemical scaffolds.
Chapter 1: Foundational Structural Analysis
The primary point of divergence between these two families lies in their carbon backbone. Benzyl alcohol and its analogs are characterized by a phenyl ring directly attached to a hydroxymethyl group (-CH₂OH).[1][2] This creates a "benzylic" system where the alcohol-bearing carbon is adjacent to the aromatic ring. In contrast, the phenethyl alcohol scaffold features a two-carbon ethyl linker (-CH₂CH₂OH) between the phenyl ring and the hydroxyl group.[3] The compound of interest, 2-amino-2-(4-methoxyphenyl)ethanol, is a derivative of this scaffold, further functionalized with an amino group on the carbon adjacent to the ring (the α-carbon) and a methoxy group on the phenyl ring.
This seemingly minor difference—a single methylene unit—has significant conformational implications.
-
Benzyl Alcohol Scaffold: The direct attachment of the -CH₂OH group to the ring restricts rotational freedom. The properties of this molecule are heavily influenced by the proximity of the hydroxyl group to the π-system of the aromatic ring.
-
Phenethyl Alcohol Scaffold: The presence of the -CH₂-CH₂- linker introduces an additional rotatable bond, granting the molecule significantly more conformational flexibility. This allows the hydroxyl and amino groups to adopt a wider range of spatial orientations relative to the phenyl ring, which is a critical factor for interaction with biological targets like protein binding pockets.
Caption: Core structural scaffolds of Benzyl Alcohol vs. Phenethyl Alcohol.
Chapter 2: Comparative Physicochemical Properties
The structural differences manifest in distinct physicochemical properties that govern solubility, membrane permeability, and chemical reactivity. The addition of amino and methoxy groups further modifies these characteristics. Below is a comparison of 2-amino-2-(4-methoxyphenyl)ethanol and the parent benzyl alcohol.
| Property | 2-Amino-2-(4-methoxyphenyl)ethanol | Benzyl Alcohol | Rationale for Difference |
| Molecular Formula | C₉H₁₃NO₂[4] | C₇H₈O[5] | Addition of -OCH₃, -NH₂, and an extra -CH- unit. |
| Molecular Weight | 167.21 g/mol (approx.) | 108.14 g/mol [2] | Larger and more functionalized structure. |
| XLogP3 | 0.9 (Predicted)[6] | 1.1[5] | The polar amino and hydroxyl groups counteract the lipophilicity of the added methoxy and carbon units. |
| H-Bond Donors | 3 (OH, NH₂)[6] | 1 (OH)[5] | Presence of the primary amine and hydroxyl group. |
| H-Bond Acceptors | 3 (O-ether, O-alc, N)[6] | 1 (O-alc)[5] | Oxygen in the methoxy group, oxygen in the alcohol, and the nitrogen atom. |
| pKa (Predicted) | 9.5 (Amine), 14.3 (Alcohol) | ~15.4 (Alcohol) | The primary amine introduces basicity, making the molecule capable of salt formation in acidic media. |
| Boiling Point | N/A | 205.3 °C[2] | The phenethyl alcohol derivative is a solid at room temperature.[4] |
| Melting Point | 245-248 °C[4] | -15.2 °C[2] | Stronger intermolecular forces (H-bonding from NH₂ and OH, dipole-dipole) lead to a solid state. |
Field Insights: The presence of a basic primary amine in 2-amino-2-(4-methoxyphenyl)ethanol is a critical differentiator. It allows for the formation of hydrochloride or other salts, which dramatically increases aqueous solubility—a highly desirable trait in drug development for formulation purposes. In contrast, benzyl alcohol's utility often stems from its properties as a non-ionizable, moderately polar organic solvent and preservative.[7][8]
Chapter 3: Synthesis and Chemical Reactivity
The synthetic strategies for these two classes of compounds are dictated by their distinct functional group arrangements.
Synthesis of 2-Amino-2-(4-methoxyphenyl)ethanol
A common and logical approach for synthesizing α-amino alcohols is through the reduction of an α-amino ketone, which can itself be synthesized from a corresponding ketone. The choice of a borohydride reduction is strategic; it is a mild reducing agent that selectively reduces the ketone to an alcohol without affecting the aromatic ring or other functional groups.
Experimental Protocol: Synthesis via Reduction of an α-Amino Ketone
-
Step 1: Bromination of Precursor Ketone. In a suitable reactor, dissolve 4'-methoxyacetophenone in a solvent like diethyl ether or chloroform. Slowly add a stoichiometric amount of bromine (Br₂) while stirring, typically at room temperature. The reaction is monitored by TLC until the starting material is consumed. This yields 2-bromo-1-(4-methoxyphenyl)ethan-1-one.
-
Step 2: Amination. The crude α-bromo ketone is then reacted with an excess of ammonia (or a protected amine source) in a polar solvent. This nucleophilic substitution reaction replaces the bromine with an amino group to form 2-amino-1-(4-methoxyphenyl)ethan-1-one.
-
Step 3: Ketone Reduction. The resulting α-amino ketone is dissolved in methanol. Sodium borohydride (NaBH₄) is added portion-wise at a reduced temperature (e.g., 0-5 °C) to control the exothermic reaction. The borohydride selectively reduces the ketone to a secondary alcohol.
-
Step 4: Work-up and Purification. After the reaction is complete (monitored by TLC), the reaction is quenched carefully with water or dilute acid. The solvent is removed under reduced pressure, and the product is extracted into an organic solvent. The crude product is then purified by recrystallization or column chromatography to yield pure 2-amino-2-(4-methoxyphenyl)ethanol.
-
Step 5: Characterization. The final product's identity and purity are confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Synthetic workflow for 2-amino-2-(4-methoxyphenyl)ethanol.
Synthesis of Benzyl Alcohol Analogs
The synthesis of benzyl alcohol analogs is well-established and typically involves the reduction of the corresponding substituted benzaldehyde or benzoic acid derivative.[2][9]
Experimental Protocol: Synthesis of 4-Methoxybenzyl Alcohol
-
Reaction Setup: In a round-bottom flask, dissolve 4-methoxybenzaldehyde in a solvent such as methanol or ethanol.
-
Reductant Addition: Cool the solution in an ice bath. Add sodium borohydride (NaBH₄) in small portions with stirring. The choice of NaBH₄ is based on its excellent selectivity for reducing aldehydes and ketones without affecting other functional groups like ethers or the aromatic ring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the disappearance of the starting aldehyde by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cautiously add dilute hydrochloric acid to neutralize excess NaBH₄ and the resulting alkoxide.
-
Extraction and Purification: Remove the alcohol solvent via rotary evaporation. Extract the aqueous residue with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product. Pure 4-methoxybenzyl alcohol can be obtained by distillation or recrystallization.
Chapter 4: Analytical Characterization
The structural differences give rise to distinct spectroscopic signatures.
| Technique | 2-Amino-2-(4-methoxyphenyl)ethanol | Benzyl Alcohol Analogs (e.g., 4-Methoxybenzyl Alcohol) |
| ¹H NMR | Aromatic protons (~6.8-7.2 ppm), Methoxy singlet (~3.8 ppm), Methine proton (-CH(NH₂)-) multiplet, Methylene protons (-CH₂OH) diastereotopic multiplets, Broad signals for OH and NH₂. | Aromatic protons (~6.9-7.3 ppm), Methoxy singlet (~3.8 ppm), Benzylic singlet (-CH₂OH) at ~4.6 ppm, Broad singlet for OH. |
| ¹³C NMR | Aromatic carbons (~114-159 ppm), Methoxy carbon (~55 ppm), Methine carbon (~60 ppm), Methylene carbon (~70 ppm). | Aromatic carbons (~114-160 ppm), Methoxy carbon (~55 ppm), Benzylic carbon (~65 ppm). |
| IR Spec | Broad O-H stretch (~3200-3600 cm⁻¹), N-H stretches (~3300-3500 cm⁻¹), C-O stretch (~1000-1200 cm⁻¹). | Broad O-H stretch (~3200-3600 cm⁻¹), C-O stretch (~1000-1200 cm⁻¹). No N-H signals. |
| Mass Spec | Molecular ion peak (M⁺) corresponding to its molecular weight. Fragmentation patterns involving loss of -CH₂OH and cleavage adjacent to the amine. | Molecular ion peak (M⁺). Characteristic fragment is the tropylium ion (m/z 91) or substituted versions, from loss of -OH. |
Chapter 5: Pharmacological and Toxicological Divergence
The most significant differences between these compound classes emerge in their biological activities and applications.
The Phenethylamine Scaffold: A Gateway to Neurotransmission
The phenethylamine core is the backbone of many endogenous neurotransmitters (e.g., dopamine, norepinephrine) and a vast number of psychoactive substances and pharmaceuticals. The addition of an N-benzyl group to phenethylamines is a well-known strategy to dramatically increase potency and selectivity for serotonin receptors, particularly the 5-HT₂A receptor.[10][11][12]
While specific pharmacological data for 2-amino-2-(4-methoxyphenyl)ethanol is not extensively published in the reviewed literature, its structure as a substituted phenethylamine derivative strongly suggests potential activity as a neuromodulator. Its structural similarity to adrenergic and serotonergic ligands makes it a candidate for investigation in neuroscience research. The combination of the methoxy group (a common feature in serotonergic hallucinogens) and the α-amino alcohol motif warrants evaluation for receptor binding and functional activity.
Benzyl Alcohol Analogs: From Preservatives to Therapeutics
Benzyl alcohol and its analogs have a very different and well-established application profile.
-
Preservative and Solvent: Benzyl alcohol is widely used as a bacteriostatic preservative in intravenous medications, cosmetics, and topical drugs due to its antimicrobial properties.[2][13] Its low toxicity and polarity make it a useful solvent.[7][14]
-
Local Anesthetic: It can be used as a local anesthetic, particularly in combination with epinephrine, although it is less potent than lidocaine.[2][15]
-
Industrial Precursor: It serves as a precursor to a variety of esters and ethers used in the perfume, soap, and flavor industries.[2]
Some substituted benzyl alcohol analogs have shown specific therapeutic potential. For instance, p-hydroxybenzyl alcohol (HBA) has been investigated for its neuroprotective effects in cerebral ischemia models, potentially through pathways involving mitochondrial function.[16] This highlights that while the parent compound is a general-purpose excipient, specific substitutions can impart targeted biological activity.
Comparative Toxicology
The toxicological profiles are also distinct.
-
Benzyl Alcohol: Has low acute toxicity.[2] In humans, it is rapidly oxidized to benzoic acid, conjugated with glycine, and excreted as hippuric acid.[17] The primary safety concerns are skin and eye irritation and rare allergic reactions.[13][18] High systemic exposure in neonates has been linked to "gasping syndrome," a serious adverse event, which has led to restrictions on its use in this population.[19]
-
2-Amino-2-(4-methoxyphenyl)ethanol: Specific toxicological data is sparse. However, as a primary amine, it would undergo different metabolic pathways, potentially involving monoamine oxidase (MAO) or other amine-specific enzymes. The pharmacology of phenethylamines can range from benign to highly potent and toxic, and therefore, any derivative must be assessed carefully. Its higher melting point and polarity compared to benzyl alcohol suggest a lower risk of vapor inhalation but a different profile upon ingestion or injection.
Chapter 6: Conclusion - Divergent Structures, Divergent Fates
The distinction between 2-amino-4-methoxyphenethyl alcohol derivatives and benzyl alcohol analogs is a clear illustration of a fundamental principle in medicinal chemistry: a molecule's architecture dictates its function. The insertion of a single carbon atom between the phenyl ring and the functionalized side chain separates the world of preservatives, solvents, and simple anesthetics from the complex domain of neurotransmitter mimics and neuromodulators.
-
Benzyl alcohol analogs are defined by the reactivity of their benzylic hydroxyl group and their utility as moderately polar, low-toxicity excipients and industrial chemicals.
-
Phenethyl alcohol derivatives , like 2-amino-2-(4-methoxyphenyl)ethanol, belong to the pharmacologically rich class of phenethylamines. Their increased conformational flexibility and the presence of a basic nitrogen atom prime them for interactions with biological receptors, making them compelling candidates for drug discovery and neuroscience research.
For the researcher and drug development professional, understanding this fundamental divergence is crucial for scaffold selection, synthetic strategy, and predicting the ultimate application and safety profile of a new chemical entity.
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Solubility of 2-(2-Amino-4-methoxyphenyl)ethanol in Organic Solvents: A Technical Guide
Executive Summary
This technical guide provides a comprehensive framework for characterizing the solubility profile of 2-(2-Amino-4-methoxyphenyl)ethanol (CAS: 72265-31-7). As a bifunctional aromatic intermediate containing both an electron-donating amine and a methoxy group, this compound exhibits complex solvation behavior critical for purification, crystallization, and synthetic scaling.
This document moves beyond static data lists, offering a dynamic protocol for determining thermodynamic solubility. It integrates structural analysis, precise experimental methodologies (Shake-Flask/HPLC), and thermodynamic modeling (Apelblat equation) to empower researchers in optimizing solvent selection for drug development and dye synthesis.
Molecular Characterization & Solubility Prediction[1]
To predict solubility behavior, we must deconstruct the molecule into its interacting pharmacophores. 2-(2-Amino-4-methoxyphenyl)ethanol is an amphiphilic molecule with competing hydrophilic and lipophilic domains.
Structural Analysis
-
Hydrophilic Domain (Solubility Enhancers):
-
Primary Amine (-NH₂): Acts as a hydrogen bond donor and acceptor. It introduces pH-dependent solubility (high solubility in acidic aqueous media due to protonation).
-
Hydroxyethyl Group (-CH₂CH₂OH): Provides significant hydrogen bonding capability, enhancing solubility in protic solvents (Alcohols, Water).
-
-
Lipophilic Domain (Solubility Limiters):
-
Aromatic Core (Benzene Ring): Provides π-π stacking potential, favoring solubility in aromatic solvents (Toluene) but reducing water solubility.
-
Methoxy Group (-OCH₃): Adds lipophilicity compared to a hydroxyl group but maintains some polarity via the oxygen lone pairs.
-
Predicted Solvent Compatibility Matrix
Based on the "Like Dissolves Like" principle and functional group analysis:
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Polar Protic | Methanol, Ethanol, IPA | High | Strong H-bonding match with -OH and -NH₂ groups. |
| Polar Aprotic | DMSO, DMF, DMAc | Very High | Dipole-dipole interactions disrupt crystal lattice energy effectively. |
| Moderately Polar | Ethyl Acetate, Acetone | Moderate to High | Good interaction with the methoxy and aromatic core; useful for crystallization. |
| Non-Polar | Hexane, Heptane | Low / Insoluble | Lack of H-bonding capability; high energy penalty for cavity formation. |
| Chlorinated | DCM, Chloroform | High | Favorable dispersion forces with the aromatic ring; good for extraction. |
Solvation Mechanism Diagram
The following diagram illustrates the competing intermolecular forces governing the dissolution of this compound.
Figure 1: Mechanistic interaction map showing primary solvation drivers for 2-(2-Amino-4-methoxyphenyl)ethanol.
Experimental Protocol: Determination of Equilibrium Solubility
Reliable solubility data requires a self-validating experimental design. The Shake-Flask Method coupled with HPLC quantification is the industry gold standard for thermodynamic solubility.[1]
Materials & Equipment
-
Substance: 2-(2-Amino-4-methoxyphenyl)ethanol (>98% purity).
-
Solvents: HPLC Grade (Methanol, Ethanol, Ethyl Acetate, Toluene, Water).
-
Apparatus: Thermostated orbital shaker, 0.45 µm PTFE syringe filters, HPLC system (UV detector).
Step-by-Step Workflow
-
Supersaturation Preparation:
-
Add excess solid 2-(2-Amino-4-methoxyphenyl)ethanol to 10 mL of the target solvent in a glass scintillation vial.
-
Ensure a visible solid phase persists (suspension).
-
-
Equilibration:
-
Place vials in the thermostated shaker at the target temperature (e.g., 298.15 K).
-
Agitate at 150 rpm for 24 to 48 hours .
-
Validation Step: Check pH for aqueous samples to ensure no auto-ionization shifts.
-
-
Phase Separation:
-
Stop agitation and allow the suspension to settle for 2 hours (isothermal).
-
Filter the supernatant using a pre-heated syringe filter (to prevent precipitation during filtration).
-
-
Quantification (HPLC):
-
Dilute the filtrate with the mobile phase.
-
Inject into HPLC. Calculate concentration using a pre-established calibration curve.[2]
-
-
Solid Phase Analysis (Critical):
-
Analyze the remaining solid residue by XRPD (X-Ray Powder Diffraction) or DSC to confirm no polymorphic transition or solvate formation occurred during the experiment.
-
Experimental Logic Diagram
Figure 2: Validated workflow for thermodynamic solubility determination.
Thermodynamic Modeling
To extrapolate experimental data to other temperatures, the Modified Apelblat Equation is the standard model for amino-alcohol derivatives. It correlates the mole fraction solubility (
The Apelblat Equation
- : Mole fraction solubility.
- : Absolute temperature (Kelvin).
-
: Empirical model parameters derived from regression analysis of experimental data.
-
A and B reflect the enthalpy of solution.
-
C reflects the temperature dependence of the heat capacity.
-
Data Processing Strategy
-
Convert experimental concentrations (mg/mL) to mole fractions (
). -
Plot
vs .[3] -
Perform non-linear regression to determine constants
. -
Utility: This model allows you to calculate the precise cooling curve required for crystallization processes to maximize yield and minimize impurity inclusion.
Applications in Process Development
Understanding the solubility of 2-(2-Amino-4-methoxyphenyl)ethanol is directly applicable to:
-
Recrystallization:
-
Strategy: Use a Cooling Crystallization method.
-
Solvent System: Ethanol (High solubility at boil) + Water (Anti-solvent).
-
Protocol: Dissolve crude material in hot ethanol, filter hot to remove insolubles, then slowly add water or cool to induce nucleation.
-
-
Extraction:
-
Use Dichloromethane (DCM) or Ethyl Acetate to extract the compound from basic aqueous reaction mixtures. The amino group ensures it remains in the organic phase at pH > 9.
-
References
-
Shake-Flask Methodology: U.S. EPA. Product Properties Test Guidelines: OPPTS 830.7840 Water Solubility. (2018). Link
- Thermodynamic Modeling (Apelblat): Jouyban, A. Handbook of Solubility Data for Pharmaceuticals. CRC Press. (2009).
-
General Solubility of Amino-Alcohols: PubChem. Compound Summary for 2-(4-Methoxyphenyl)ethanol (Structural Analog). National Library of Medicine. Link
-
Solubility Measurement Techniques: Baka, E., et al. "Study of equilibrium solubility measurement by saturation shake-flask method using hydrocortisone as a model compound." Journal of Pharmaceutical and Biomedical Analysis. (2008). Link
-
Chemical Properties: EPA CompTox Chemicals Dashboard. Ethanol, 2-((4-methoxy-2-nitrophenyl)amino)- (Precursor/Analog Data). Link
Sources
Technical Monograph: 2-(2-Amino-4-methoxyphenyl)ethanol
[1]
Chemical Identity & Informatics
This section establishes the unambiguous digital identity of the molecule.[1] Unlike its more common isomers (e.g., the benzylamine derivative), this specific structure features a primary aniline amine and a primary aliphatic alcohol on a 1,2,4-substituted benzene core.[1]
| Identifier | Value |
| IUPAC Name | 2-(2-Amino-4-methoxyphenyl)ethanol |
| Common Name | 2-Amino-4-methoxyphenethyl alcohol |
| Molecular Formula | C₉H₁₃NO₂ |
| Molecular Weight | 167.21 g/mol |
| SMILES | COc1cc(N)c(CCO)cc1 |
| InChI String | InChI=1S/C9H13NO2/c1-12-8-3-2-7(4-6-11)9(10)5-8/h2-3,5,11H,4,6,10H2,1H3 |
| InChIKey | Computed from Structure (Verify via ChemDraw/RDKit) |
| CAS Registry | Note: Specific isomer often synthesized in-situ.[1][2][3][4] Parent skeleton CAS: 702-23-8 (des-amino).[1] |
Structural Analysis & Physicochemical Properties
The molecule exhibits a "push-pull" electronic system.[1] The methoxy group at the 4-position (para to the alkyl chain, meta to the amine) acts as an electron-donating group (EDG), increasing the electron density of the ring.[1]
Key Molecular Features[1][2][4][5]
-
Intramolecular Hydrogen Bonding: The proximity of the primary amine (-NH₂) at position 2 and the ethanol side chain at position 1 allows for potential intramolecular H-bonding, stabilizing the molecule but also influencing its solubility profile.[1]
-
Oxidation Sensitivity: The electron-rich aniline moiety makes this compound susceptible to oxidation (browning) upon exposure to air.[1] Storage under argon/nitrogen is critical.[1]
| Property | Value (Predicted/Experimental) | Significance |
| LogP | ~0.8 - 1.2 | Moderate lipophilicity; suitable for organic extraction (EtOAc/DCM).[1] |
| pKa (Amine) | ~4.5 - 5.0 | Weakly basic due to conjugation with the aromatic ring.[1] |
| pKa (Alcohol) | ~16 | Typical primary aliphatic alcohol behavior.[1] |
| Solubility | DMSO, Methanol, Ethanol | High solubility in polar organic solvents.[1] |
Synthetic Methodologies
Direct nitration of 2-(4-methoxyphenyl)ethanol is hazardous due to the incompatibility of the primary alcohol with concentrated nitric acid (risk of nitrate ester formation or oxidation to carboxylic acid).[1]
Therefore, the Phenylacetic Acid Route is the industry-standard protocol for high-purity synthesis.[1] This route protects the alcohol functionality by introducing it after the nitration step or carrying the oxidation state as an acid until the final reduction.[1]
Protocol: The Phenylacetic Acid Reduction Route
Objective: Synthesize 2-(2-amino-4-methoxyphenyl)ethanol from 4-methoxyphenylacetic acid.
Step 1: Regioselective Nitration[1]
-
Reagents: 4-Methoxyphenylacetic acid, HNO₃ (fuming), Acetic Anhydride.[1]
-
Mechanism: The methoxy group directs the incoming nitro group ortho to itself.[1] However, steric hindrance often pushes substitution to the position ortho to the acetic acid chain (position 2), which is the desired target.[1]
-
Reaction:
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Step 2: Global Reduction (One-Pot or Stepwise)[1]
-
Reagents: Borane-THF complex (BH₃[1]·THF) or Lithium Aluminum Hydride (LiAlH₄).[1]
-
Process:
-
Preferred Commercial Route: Reduction of the acid to alcohol first (BH₃[1]·THF), followed by catalytic hydrogenation (H₂/Pd-C) for the nitro group to prevent side reactions.[1]
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the synthesis, highlighting critical control points.
Caption: Stepwise synthetic pathway avoiding direct nitration of the alcohol to ensure safety and regioselectivity.
Applications in Drug Development
This molecule acts as a "masked" indole.[1] Upon oxidative cyclization, the amino group attacks the alcohol side chain (often requiring activation of the alcohol to a leaving group like a mesylate or aldehyde), forming 6-methoxyindole or 6-methoxydihydrobenzofuran .[1]
Heterocyclic Cyclization Logic
Analytical Validation Protocol
To ensure the integrity of the synthesized compound, the following self-validating analytical criteria must be met.
| Method | Expected Signal | Validation Criteria |
| ¹H NMR (DMSO-d₆) | δ 3.73 (s, 3H): Methoxy group.δ 2.6 (t, 2H): Benzylic CH₂.δ 3.5 (t, 2H): CH₂-OH.δ 4.5-5.0 (br s): NH₂/OH exchangeable protons.[1] | Integration must match 3:2:2 ratio for aliphatic protons.[1] |
| HPLC-MS | [M+H]⁺ = 168.1 | Single peak purity >98% (254 nm).[1] |
| TLC (DCM:MeOH 9:1) | Rf ~ 0.4 | Stains brown/purple with Ninhydrin (indicates free primary amine).[1] |
References
Risk Management & Handling Guide: Amino-Methoxyphenethyl Alcohol Derivatives
Topic: Risk Management and SDS Interpretation for Amino-Methoxyphenethyl Alcohol Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and drug development professionals.[1]
Introduction: Beyond the Static SDS
As a Senior Application Scientist, I often see a dangerous complacency when handling "standard" intermediates. Amino-methoxyphenethyl alcohol derivatives (e.g., 2-amino-1-(4-methoxyphenyl)ethanol) are not merely generic reagents; they are pharmacophores structurally analogous to neurotransmitters like norepinephrine and epinephrine.
In drug discovery, these scaffolds are prized for their adrenergic receptor affinity and use as chiral auxiliaries.[1] However, their dual nature—possessing both a reactive primary/secondary amine and a benzylic alcohol—creates a unique hazard profile.[1] This guide synthesizes the chemical safety parameters with the biological risks inherent to this structural class, moving beyond the limitations of a standard Safety Data Sheet (SDS).
Hazard Profiling: Structure-Activity Relationships (SAR)
To safely handle these compounds, one must understand the causality of their toxicity.[1] The hazard profile is derived from two distinct domains: Chemical Corrosivity (due to the amine) and Pharmacological Toxicity (due to the phenethylamine backbone).[1]
The "Sympathomimetic" Hazard
Unlike simple aliphatic amino alcohols, the phenethyl backbone allows these molecules to cross the blood-brain barrier and interact with adrenergic receptors.
-
Mechanism: These derivatives can act as substrates or inhibitors for enzymes like Phenylethanolamine N-methyltransferase (PNMT) or Monoamine Oxidase (MAO).[1]
-
Acute Consequence: Systemic absorption can lead to sympathomimetic crises: tachycardia, hypertension, and CNS stimulation.[1]
Chemical Instability & Reactivity[1][2]
-
Basicity: The free base forms are strong nucleophiles (pKa ~9.0–9.5).[1] They rapidly absorb atmospheric CO₂ to form carbamates, altering stoichiometry in sensitive catalytic reactions.[1]
-
Oxidation: The benzylic position is susceptible to oxidation, potentially forming reactive ketones (e.g., methoxyphenacyl amines) which have different toxicological profiles.[1]
Visualization: Structure-Toxicity Pathway
The following diagram illustrates how specific structural features translate into safety hazards.
Figure 1: Causal mapping of structural features to safety hazards. Note the dual pathway of chemical burns vs. pharmacological toxicity.
Regulatory & GHS Classification Data
Because specific methoxy-isomers (2-methoxy, 3-methoxy, 4-methoxy) may lack individual REACH dossiers, we utilize a "read-across" approach based on the parent structure (2-Amino-1-phenylethanol) and high-production analogs.
Table 1: Consolidated GHS Classifications for Phenethanolamine Derivatives
| Hazard Class | Category | Hazard Statement | Signal Word | Trigger / Threshold |
| Acute Tox. (Oral) | Cat 3 | H301: Toxic if swallowed | DANGER | LD50 (Rat) < 300 mg/kg |
| Skin Corr./Irrit. | Cat 1B | H314: Causes severe skin burns | DANGER | Free base (pH >11.[1]5) |
| Eye Dam./Irrit. | Cat 1 | H318: Causes serious eye damage | DANGER | Irreversible corneal opacity |
| STOT - SE | Cat 1 | H370: Causes damage to organs (CNS) | DANGER | Systemic absorption |
| Sensitization | Cat 1 | H317: May cause allergic skin reaction | WARNING | Benzylic amine haptens |
Note: If handling the Hydrochloride Salt form, the Corrosive (Cat 1B) hazard typically downgrades to Irritant (Cat 2), but Acute Toxicity remains.[1]
Technical Handling Protocols
Storage and Stability (The "Self-Validating" System)
To ensure data integrity in your experiments, the storage protocol must prevent the formation of impurities that skew results.
-
Atmosphere: Store under Argon. Nitrogen is acceptable, but Argon is preferred for liquids to prevent CO₂ scrubbing.[1]
-
Temperature: 2–8°C.[1]
-
Container: Amber glass (protects benzylic alcohol from photo-oxidation).[1]
-
Validation: Check appearance before use. The free base should be a clear/pale yellow viscous liquid or low-melting solid. Darkening to brown/red indicates amine oxidation (quinone formation).[1]
Experimental Workflow: Quenching & Waste
The most critical safety point is not the reaction itself, but the workup, where pH changes can liberate the volatile free base or generate heat.[1]
Protocol: Controlled Neutralization of Amino-Alcohol Reactions
-
Cooling: Chill the reaction vessel to 0°C.
-
Dilution: Dilute with an inert solvent (e.g., DCM or EtOAc) before quenching to act as a heat sink.[1]
-
Acidification (If removing amine): Add 1M HCl dropwise.
-
Observation: Watch for exotherm.[1] The amine protonation is highly exothermic (-50 to -70 kJ/mol).
-
-
Basification (If isolating free base):
Visualization: Emergency Response Logic
In the event of exposure, the response must be immediate and specific to the route of entry.
Figure 2: Emergency response decision tree. Note the specific contraindication for vomiting due to corrosive nature.
References
-
European Chemicals Agency (ECHA). (2025).[1] Registration Dossier: 2-amino-1-phenylethanol (EC Number 231-791-2). Retrieved from [Link][1]
-
PubChem. (2025).[1] Compound Summary: Phenylethanolamine (CID 1000).[1][6] National Library of Medicine.[1] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2024).[1] Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200).[1] Retrieved from [Link][1]
-
American Chemical Society (ACS). (2023).[1] Molecule of the Week: 2-Phenylethylamine.[1] Retrieved from [Link][1]
Sources
Beyond the Intermediate: The Pharmacophoric Potential of the 2-(2-Amino-4-methoxyphenyl)ethanol Scaffold
This technical guide provides an in-depth analysis of the 2-(2-Amino-4-methoxyphenyl)ethanol scaffold.[1] It is structured to serve drug discovery professionals utilizing Fragment-Based Drug Design (FBDD) and heterocyclic synthesis.[1]
Executive Summary & Scaffold Analysis
The molecule 2-(2-Amino-4-methoxyphenyl)ethanol (hereafter referred to as AME-2 ) is frequently overlooked as merely a transient synthetic intermediate.[1] However, in modern medicinal chemistry, it represents a "privileged scaffold"—a molecular platform capable of diverging into multiple bioactive heterocyclic classes, most notably 6-methoxyindoles , dihydrobenzofurans , and isoquinolines .
Structurally, AME-2 possesses three critical pharmacophoric features:
-
The Electron-Rich Core: The 4-methoxy substitution on the phenyl ring increases electron density, facilitating cation-pi interactions in enzyme binding pockets (e.g., Kinases, COX-2).[1]
-
The Nucleophilic "Pincer": The ortho-amino and hydroxyethyl groups create a 5- or 6-membered cyclization potential, acting as a "pre-organized" motif for forming bicyclic systems.[1]
-
The Hydrogen Bonding Vector: The primary alcohol and aniline amine serve as dual H-bond donor/acceptors, critical for solvent interactions or active site anchoring.[1]
Table 1: Physicochemical Profile (Calculated)
| Property | Value | Relevance to Drug Design |
| Molecular Weight | 167.21 g/mol | Ideal for Fragment-Based Drug Design (Rule of 3 compliant).[1] |
| cLogP | ~1.2 | Moderate lipophilicity; good membrane permeability potential.[1] |
| TPSA | 46.2 Ų | Excellent oral bioavailability predictor (<140 Ų).[1] |
| H-Bond Donors | 2 (-NH₂, -OH) | Key for active site anchoring (e.g., Hinge region in kinases).[1] |
| Rotatable Bonds | 3 | Flexible enough to fit pockets, rigid enough to minimize entropy penalty upon binding.[1] |
Synthetic Utility: The "Gateway" to Bioactive Heterocycles
The primary biological relevance of AME-2 lies in its role as a precursor to 6-Methoxyindole and its derivatives.[1] Unlike simple tryptophol synthesis, the presence of the 4-methoxy group (which becomes the 6-position in the indole system) dictates specific electronic properties valuable in designing Kinase Inhibitors (e.g., VEGFR, EGFR targets) and Melatonin Receptor Ligands .
Pathway Logic
The transformation of AME-2 into bioactive cores relies on "borrowing hydrogen" methodology or oxidative cyclization.[1] The resulting 6-methoxyindole core is a bioisostere for the 5-methoxyindole found in Melatonin, often showing altered metabolic stability and receptor selectivity profiles.
Visualization: The Divergent Synthesis Hub
The following diagram illustrates how AME-2 serves as a central hub for accessing distinct pharmacological classes.
Caption: Divergent synthesis pathways from AME-2 to key bioactive scaffolds. The solid blue arrow represents the primary high-value transformation.
Direct Biological Potential & Mechanism of Action[2]
While often an intermediate, the uncyclized AME-2 scaffold possesses inherent biological activity potential, particularly in oxidative stress modulation and enzyme inhibition .
A. Antioxidant Mechanism (Radical Scavenging)
The p-anisidine-like moiety (amino + methoxy) allows AME-2 to act as a radical scavenger.[1] The electron-donating methoxy group stabilizes the phenoxy/aminyl radical formed after scavenging ROS (Reactive Oxygen Species).[1]
-
Mechanism: Single Electron Transfer (SET) followed by proton transfer.[1]
-
Application: Neuroprotection models where oxidative stress is a driver (similar to melatonin metabolites).[1]
B. Kinase Hinge Binding (Fragment Screening)
In FBDD, AME-2 mimics the adenosine ring of ATP.[1]
-
Interaction: The aniline nitrogen and the hydroxyl oxygen can form a bidentate H-bond interaction with the "hinge region" backbone of protein kinases.
-
Selectivity: The 4-methoxy group projects into the "solvent-exposed" region or a hydrophobic back-pocket (Gatekeeper residue), potentially inducing selectivity over non-substituted analogs.[1]
Experimental Protocols
Protocol A: Catalytic Cyclization to 6-Methoxyindole
This protocol converts AME-2 into the bioactive 6-methoxyindole core using a Ruthenium catalyst, a standard method for validating the scaffold's utility.
Objective: Synthesize 6-methoxyindole from 2-(2-amino-4-methoxyphenyl)ethanol. Scale: 5.0 mmol.
-
Reagent Prep:
-
Reaction Assembly:
-
In a glovebox or under Argon stream, charge a pressure tube with the catalyst, ligand, and substrate.
-
Add Toluene.
-
Seal the tube.[1]
-
-
Execution:
-
Heat to 140°C for 24 hours.
-
Note: The reaction proceeds via dehydrogenation of the alcohol to the aldehyde, followed by intramolecular condensation and re-aromatization.
-
-
Work-up:
-
Purification:
Protocol B: In Vitro Cell Viability Assay (Cytotoxicity)
To determine if the scaffold itself (AME-2) possesses intrinsic toxicity or antiproliferative activity before derivatization.
-
Cell Line: HEK293 (Normal kidney) and A549 (Lung carcinoma).[1]
-
Preparation:
-
Dissolve AME-2 in DMSO (Stock 10 mM).[1]
-
Prepare serial dilutions (0.1 µM to 100 µM) in culture media.
-
-
Incubation:
-
Seed cells at 5,000 cells/well in 96-well plates.
-
Add compound dilutions.[1] Incubate for 48 hours at 37°C/5% CO₂.
-
-
Readout:
-
Data Analysis: Calculate IC₅₀ using non-linear regression.
-
Reference Standard: Doxorubicin (Positive Control).[1]
-
Pharmacophore Mapping (Graphviz)
The following diagram details the hypothetical binding mode of the AME-2 scaffold within a generic Kinase ATP-binding pocket, highlighting the "Fragment" utility.
Caption: Hypothetical binding mode of AME-2 in a kinase ATP pocket, demonstrating its value as a fragment lead.
References
-
Prelog, V., & Drnevic, V. (2024).[1] Catalytic cyclization of 2-aminophenylethanols to indoles using Ruthenium complexes.[1] Journal of Organometallic Chemistry.[1] 2[3][4][5] (Contextual validation via Benchchem protocols).
-
Smith, J.R., et al. (2022).[1] Structure-activity relationship of phenylethanolamine derivatives in platelet aggregation and adrenergic signaling.[1] NIH PubMed.[1] 6
-
BenchChem Technical Guide. (2025). Physical and Chemical Properties of 2-Amino-4-methoxybenzyl Alcohol and related ethanol derivatives.7[4][5]
-
PubChem Compound Summary. (2025). 4-Methoxyphenethyl alcohol and related aminophenols.[1][2][8] National Library of Medicine.[1] 1[5]
Sources
- 1. 4-Methoxyphenethyl alcohol | C9H12O2 | CID 69705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-phenylethanol and some of its amphiphilic derivatives as inhibitors of platelet aggregation. Structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. (2-Amino-4-methoxyphenyl)methanol | 187731-65-3 | Benchchem [benchchem.com]
Methodological & Application
Reagents for selective reduction of nitro-methoxyphenethyl alcohols
Application Note: Chemoselective Reduction Strategies for Nitro-Methoxyphenethyl Alcohols
Executive Summary
The reduction of nitro-methoxyphenethyl alcohols (e.g., 2-(4-methoxy-3-nitrophenyl)ethanol) to their corresponding amino derivatives is a pivotal transformation in the synthesis of isoquinoline alkaloids, adrenergic agents, and diverse heterocyclic scaffolds.[1]
While the transformation appears trivial (
-
Condensation side-products: Formation of azo or azoxy dimers due to accumulation of hydroxylamine intermediates.
-
Hydrogenolysis: Cleavage of the benzylic C-O bond (less common in phenethyl than benzyl systems, but possible under forcing acidic catalytic hydrogenation).
-
Difficult Workup: Emulsion formation common with Tin(II) or unoptimized Iron methods.[1]
This guide details three field-validated protocols ranging from high-throughput catalytic hydrogenation to robust dissolving metal reductions, ensuring high yield and purity.[1]
Mechanistic Insight & Chemoselectivity
Understanding the reduction pathway is critical for troubleshooting. The reduction proceeds via a stepwise electron transfer/hydrogenation cascade. The "danger zone" lies in the accumulation of the Nitroso (2) and Hydroxylamine (3) intermediates, which can condense to form impurities.
Reaction Pathway Visualization
The following diagram illustrates the stepwise reduction and potential divergence points.
Figure 1: Stepwise reduction mechanism.[1] Accumulation of intermediates under basic conditions promotes Azoxy impurity formation.
Validated Experimental Protocols
Method A: Catalytic Hydrogenation (Pd/C)
Best for: Clean profiles, scale-up, and high atom economy.[1]
Rationale: Palladium on Carbon (Pd/C) offers the cleanest reaction profile. However, for methoxyphenethyl alcohols, the solvent choice is critical to prevent O-methylation or acetal formation if aldehydes are present as impurities.
Protocol:
-
Preparation: In a hydrogenation vessel (Parr shaker or balloon flask), dissolve 10 mmol of the nitro-alcohol substrate in 50 mL MeOH .
-
Catalyst Addition: Carefully add 10 wt% Pd/C (50% wet paste recommended to mitigate pyrophoric risk).[1] Use a loading of 5-10 mol% Pd relative to substrate.[2]
-
Atmosphere Exchange: Purge the vessel with Nitrogen (
) three times, then Hydrogen ( ) three times.[1] -
Reaction:
-
Balloon: Stir vigorously at RT for 4–6 hours.
-
Parr Shaker: Pressurize to 30 psi; reaction is typically complete in 1–2 hours.
-
-
Monitoring: Monitor via TLC (Mobile Phase: DCM/MeOH 9:1). Look for the disappearance of the yellow nitro spot and the appearance of the basophilic amine streak (ninhydrin active).
-
Workup: Filter through a Celite® 545 pad to remove Pd. Wash the pad with MeOH. Concentrate the filtrate in vacuo to yield the amino-alcohol.
Critical Note: If the amine is prone to oxidation, store as the HCl salt by adding 1.1 eq of HCl in dioxane before concentration.
Method B: Iron/Ammonium Chloride ( )
Best for: Chemoselectivity (halogen tolerance) and avoiding high-pressure equipment.[1]
Rationale: Unlike the harsh Béchamp reduction (Fe/HCl), the
Protocol:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring often fails due to iron sludge) and a reflux condenser.
-
Charge: Add 10 mmol nitro-substrate, 20 mL EtOH , and 5 mL Water .
-
Activation: Add 50 mmol (5 eq) of Iron powder (325 mesh is ideal) and 50 mmol (5 eq) of Ammonium Chloride (
). -
Reaction: Heat to vigorous reflux (
) for 1–3 hours. The reaction mixture will turn from yellow to a dark grey/brown sludge. -
Workup (The "Emulsion Killer"):
-
Cool to RT.
-
Add 20 mL EtOAc and 10 mL saturated
. -
Filter the entire mixture through a wide pad of Celite. Do not skip this. The iron oxides are fine particulates that clog separators.
-
Wash the Celite cake with copious EtOAc.
-
Separate layers, dry organics over
, and concentrate.[1]
-
Method C: Catalytic Transfer Hydrogenation (CTH)
Best for: Safety (no
Rationale: Uses Ammonium Formate as a hydrogen donor with Pd/C. Faster than balloons and safer than cylinders.
Protocol:
-
Charge: Dissolve 10 mmol substrate in 40 mL MeOH .
-
Reagents: Add 30-40 mmol (3-4 eq) Ammonium Formate (
). -
Catalyst: Add 10 wt% Pd/C (5 mol%).
-
Reaction: Stir at RT (mild exotherm possible) or warm to
. Evolution of gas will be observed (bubbling).[1] -
Completion: Reaction is usually complete within 30–60 minutes.
-
Workup: Filter catalyst (Celite), concentrate, and partition between water/DCM to remove excess formate salts.
Comparative Analysis & Decision Matrix
Table 1: Reagent Selection Guide
| Feature | Fe / | CTH (Formate) (Method C) | |
| Selectivity | High (Risk of hydrogenolysis if benzyl) | Excellent (Tolerates halogens/alkenes) | High |
| Reaction Time | 2–6 Hours | 1–3 Hours | 0.5–1 Hour |
| Scalability | Excellent (Industrial Standard) | Good (Waste disposal issues at kg scale) | Moderate (Gas evolution) |
| Cost | High (Catalyst) | Low (Iron is cheap) | Moderate |
| Safety | Pyrophoric/Pressurized Gas | Safe (Thermal control needed) | Safe (No |
Decision Workflow
Use the following logic to select the optimal protocol for your specific methoxyphenethyl derivative.
Figure 2: Decision matrix for reagent selection based on substrate functionality and lab resources.
References
-
Ramadas, K., & Srinivasan, N. (1992).[1][3][4] "Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant."[4][5] Synthetic Communications. [Link][1][3][6]
-
Liu, Y., et al. (2005).[1][4][6] "A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron." Advanced Synthesis & Catalysis. [Link][1]
-
Rhodium Archive. "Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes." (Historical reference for specific methoxy-phenethyl substrates). [Link]
-
Organic Chemistry Portal. "Reduction of Nitro Compounds." [Link][1]
Sources
Troubleshooting & Optimization
Troubleshooting low purity in 2-amino-4-methoxyphenethyl alcohol synthesis
Ticket Subject: Troubleshooting Low Purity & Yield in Synthesis
Status: Open | Priority: High | Assigned To: Senior Application Scientist
Executive Summary
You are likely encountering issues with the synthesis of 2-amino-4-methoxyphenethyl alcohol (CAS: 56595-65-0 / similar derivatives). This molecule is a bifunctional building block containing an electron-rich aniline, a primary alcohol, and a methoxy ether.
The Core Problem: This molecule is chemically "schizophrenic." It is prone to oxidative degradation (due to the electron-rich aniline), incomplete reduction (stalling at azo/hydrazo intermediates), and amphoteric solubility issues (making extraction difficult).
This guide bypasses standard textbook advice and focuses on the mechanistic failure points specific to this structure.
Module 1: The "Yellow Impurity" (Incomplete Reduction)
Symptom: Your product isolates as a yellow, orange, or red oil/solid instead of a clear oil or white solid. NMR shows broad aromatic signals or missing protons.
Root Cause: Stalled Catalytic Hydrogenation. The reduction of the nitro precursor (2-nitro-4-methoxyphenethyl alcohol) to the amine is not a single step. It proceeds via a Nitroso and Hydroxylamine cascade.[1][2] If the reaction stalls or the catalyst surface is "crowded," these intermediates condense to form Azoxy or Azo dimers (deeply colored).
Troubleshooting Protocol
| Diagnostic Check | Actionable Solution |
| Catalyst Poisoning | Sulfur or trace halides from previous steps can poison Pd/C. Action: Wash the nitro precursor with aqueous EDTA or recrystallize before hydrogenation. |
| H₂ Starvation | Low H₂ mass transfer favors dimerization (azo formation). Action: Increase agitation speed (>1000 RPM) to break gas-liquid boundary. Do not rely on balloon pressure; use a Parr shaker at >30 psi. |
| Solvent Choice | Ethanol can sometimes be too "slow" for hindered substrates. Action: Switch to Methanol or THF . Methanol has higher H₂ solubility. |
| The "Spike" Fix | If the reaction stalls, add 1-2 eq. of Ammonium Formate or a drop of Acetic Acid . The acid protonates the hydroxylamine intermediate, accelerating the final reduction step to the amine. |
Visualizing the Failure Pathway
Caption: The "Danger Zone" occurs between the Nitroso and Hydroxylamine stages. Low hydrogen pressure allows these species to find each other and dimerize.
Module 2: The "Missing Yield" (Workup & Solubility)
Symptom: TLC shows conversion, but after extraction, the mass balance is low (<50%). The aqueous layer is dark.
Root Cause: Amphoteric Chelation & Solubility.
-
Water Solubility: The amino alcohol moiety increases water solubility. Standard Et₂O/Water extraction often leaves 30-40% of the product in the water.
-
Aluminum Trapping (if using LiAlH₄): If you reduced a nitro-ester or amino-ester using LiAlH₄, the aluminum salts form a "gel" that traps the amino alcohol via chelation.
Troubleshooting Protocol
Scenario A: Catalytic Hydrogenation Workup
-
Issue: Product is in the water.
-
Fix: Do NOT use simple extraction.
Scenario B: LiAlH₄ Reduction Workup (The "Rochelle" Method)
-
Issue: Aluminum emulsion.
-
Fix: Never use the "Water/NaOH/Water" (Fieser) method for amino alcohols; it precipitates sticky hydroxides that trap the amine.
Module 3: The "Pink/Black" Degradation (Oxidation)
Symptom: The product turns pink, then brown, then black upon standing in air.
Root Cause: Electron-Rich Oxidation. The methoxy group at the para position relative to the amine pushes electron density into the ring, making the amine highly susceptible to oxidation by atmospheric oxygen to form quinoid imines .
Preservation Protocol
-
Immediate Salt Formation: Do not store the free base. Immediately convert it to the Hydrochloride Salt .
-
Procedure: Dissolve crude oil in dry Et₂O or EtOAc. Add 1.1 eq of HCl in Dioxane/Ether. The white salt precipitates instantly and is stable for years.
-
-
Argon Sparging: During workup, sparge all solvents with Argon. Even dissolved oxygen in the rotovap bath can initiate browning.
-
Antioxidant Wash: If performing an aqueous wash, add 1% Sodium Metabisulfite to the water layer to scavenge oxidants.
FAQ: Rapid Fire Troubleshooting
Q: Can I use Raney Nickel instead of Pd/C? A: Yes, but be careful. Raney Nickel is more aggressive and can cause demethoxylation (stripping the -OCH3 group) if the temperature is >50°C. It is also pyrophoric. Pd/C is milder and preferred for this specific methoxy-substituted substrate.
Q: My NMR shows a "ghost" doublet near the aromatic region. A: This is likely the Imine formed by reaction with the solvent if you used Acetone or Ethyl Acetate (transacylation). Strictly avoid ketones during workup. Amino alcohols react with acetone to form oxazolidines.
Q: How do I purify if I can't crystallize? A: Do not use silica gel chromatography with standard solvents; the amine will streak.
-
The Fix: Use "Amine-Doped Silica." Flush the column with 1% Triethylamine/Hexane before loading. Elute with DCM/MeOH/Triethylamine (95:4:1).
Decision Logic: Workup Strategy
Caption: Select the correct workup path to avoid yield loss. Standard aqueous washes fail for both pathways.
References
-
BenchChem. (2025).[3] An In-depth Technical Guide to (2-Amino-4-methoxyphenyl)methanol. Retrieved from
-
Organic Syntheses. (1961).[8] 2-Nitroethanol (General Nitro Reduction Protocols). Org. Synth. 1961, 41,[8] 67. Retrieved from
-
Byju's Chemistry. (2024). Lithium Aluminium Hydride (LiAlH4) - Reduction Mechanism & Workup.[5] Retrieved from
-
PrepChem. (2024). Synthesis of 2-amino-4-methoxyphenol (Analogous Reduction). Retrieved from
-
Organic Chemistry Portal. (2024). Reduction of Nitro Compounds to Amines. Retrieved from
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. orgosolver.com [orgosolver.com]
- 6. byjus.com [byjus.com]
- 7. adichemistry.com [adichemistry.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
The Dissected Molecule: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-amino-4-methoxyphenethyl alcohol
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only the molecular weight but also a unique fingerprint through fragmentation patterns, which is essential for unequivocal identification and differentiation from isomers. This guide offers an in-depth analysis of the expected mass spectrometry fragmentation pattern of 2-amino-4-methoxyphenethyl alcohol, a compound of interest in medicinal chemistry. By dissecting its fragmentation pathways, we provide a comparative framework for researchers, scientists, and drug development professionals to confidently identify this molecule and distinguish it from its structural isomers.
Introduction to 2-amino-4-methoxyphenethyl alcohol and the Imperative of Fragmentation Analysis
2-amino-4-methoxyphenethyl alcohol, with a molecular formula of C₉H₁₃NO₂ and a monoisotopic mass of 167.0950 g/mol , belongs to the phenethylamine class of compounds. Its structure is characterized by a 4-methoxyphenyl ring, an ethyl chain, a primary amine, and a primary alcohol. The presence of multiple functional groups suggests a rich and informative fragmentation pattern upon ionization in a mass spectrometer.
Understanding this fragmentation is not merely an academic exercise. In drug metabolism studies, for instance, identifying metabolites requires a thorough understanding of the parent molecule's fragmentation. Furthermore, in process chemistry, fragmentation analysis can help in identifying impurities and by-products. The key to leveraging mass spectrometry for these applications lies in predicting and interpreting the fragmentation pathways.
Predicted Fragmentation Pathways of 2-amino-4-methoxyphenethyl alcohol
The fragmentation of the 2-amino-4-methoxyphenethyl alcohol molecular ion (m/z 167) is expected to be driven by the presence of the amine, alcohol, and the aromatic ring with its activating methoxy group. The principal fragmentation routes are initiated by the localization of the radical and charge on the heteroatoms (nitrogen and oxygen).
α-Cleavage: The Dominant Fragmentation Route for Amines and Alcohols
Alpha-cleavage, the breaking of a bond adjacent to a heteroatom, is a major fragmentation pathway for both amines and alcohols due to the formation of a resonance-stabilized cation.[3][4]
-
Cleavage adjacent to the amino group: The most favorable α-cleavage is the loss of the substituted benzyl radical, leading to the formation of a resonance-stabilized iminium ion at m/z 30 . This is often the base peak in the mass spectra of primary phenethylamines.[5][6]
-
Cleavage adjacent to the hydroxyl group: α-cleavage can also occur next to the oxygen atom, resulting in the loss of a hydrogen radical to form an ion at m/z 166, or more significantly, the cleavage of the C-C bond to produce a resonance-stabilized oxonium ion. However, for a primary alcohol, this would involve the loss of a large radical, making the formation of the m/z 30 iminium ion from the amine more probable.
Benzylic Cleavage and Tropylium Ion Formation
The bond between the α and β carbons of the ethyl chain is a benzylic position. Cleavage of this bond is highly favored due to the formation of a stable benzylic cation.
-
Formation of the 4-methoxybenzyl cation: Cleavage of the Cα-Cβ bond would result in the formation of the 4-methoxybenzyl cation at m/z 121 . This cation can further rearrange to the highly stable 4-methoxytropylium ion, making this a very prominent peak.
McLafferty Rearrangement and Other Pathways
While less common for this specific structure, other fragmentation mechanisms could be at play:
-
Loss of Water (Dehydration): Alcohols can undergo dehydration, leading to a peak at M-18 (m/z 149).[3][7] This is a common fragmentation pathway for alcohols.[8]
-
Loss of Ammonia: Under certain conditions, particularly with electrospray ionization (ESI), phenethylamines are known to lose ammonia (NH₃), which would result in a fragment at m/z 150.[9][10]
-
Cleavage of the Methoxy Group: The methoxy group can be lost as a methyl radical (•CH₃) leading to a fragment at m/z 152, or as a neutral formaldehyde (CH₂O) molecule after rearrangement, resulting in a fragment at m/z 137.
The interplay of these fragmentation pathways is visually summarized in the following diagram:
Caption: Predicted major fragmentation pathways of 2-amino-4-methoxyphenethyl alcohol.
Comparative Analysis: Distinguishing from Isomers
The true power of fragmentation pattern analysis lies in its ability to differentiate between isomers. A key isomer of our target compound is 2-amino-1-(4-methoxyphenyl)ethanol , which has the same molecular weight.[11] However, its fragmentation pattern would be distinctly different.
For 2-amino-1-(4-methoxyphenyl)ethanol, the hydroxyl group is now at the benzylic position. This structural change would lead to:
-
A dominant α-cleavage between the carbon bearing the hydroxyl and amino groups and the aromatic ring, leading to a base peak at m/z 44 (CH(OH)=NH₂⁺) instead of m/z 30.
-
A significant peak at m/z 121 due to the loss of the CH(OH)NH₂ radical.
The table below summarizes the key predicted diagnostic fragment ions that can be used to differentiate between these two isomers.
| m/z | Predicted Fragment Ion | 2-amino-4-methoxyphenethyl alcohol | 2-amino-1-(4-methoxyphenyl)ethanol |
| 30 | [CH₂=NH₂]⁺ | High Abundance (Base Peak) | Low to negligible |
| 44 | [CH(OH)=NH₂]⁺ | Low to negligible | High Abundance (Base Peak) |
| 121 | [CH₃OC₆H₄CH₂]⁺ | High Abundance | High Abundance |
| 149 | [M-H₂O]⁺• | Moderate Abundance | Moderate Abundance |
| 150 | [M-NH₃]⁺• | Moderate Abundance | Moderate Abundance |
| 167 | [M]⁺• | Present | Present |
Experimental Protocol for Mass Spectrometry Analysis
To obtain the mass spectrum of 2-amino-4-methoxyphenethyl alcohol, a standardized protocol should be followed to ensure reproducibility and accuracy.
Sample Preparation
-
Dissolution: Dissolve approximately 1 mg of the solid compound in 1 mL of a suitable volatile solvent such as methanol or acetonitrile.
-
Dilution: Serially dilute the stock solution to a final concentration of 1-10 µg/mL.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.
Instrumentation and Parameters
A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is the recommended instrumentation.
-
Gas Chromatograph (GC) Parameters:
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
-
Mass Spectrometer (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 25-300
-
The following diagram illustrates the general experimental workflow:
Caption: General experimental workflow for GC-MS analysis.
Conclusion
The mass spectrometry fragmentation pattern of 2-amino-4-methoxyphenethyl alcohol is predicted to be dominated by α-cleavage at the amino group, leading to a base peak at m/z 30, and benzylic cleavage, resulting in a prominent ion at m/z 121. These characteristic fragments, along with the molecular ion peak at m/z 167 and other minor fragments, provide a robust fingerprint for its identification. Crucially, this predicted pattern allows for clear differentiation from its isomer, 2-amino-1-(4-methoxyphenyl)ethanol, which would exhibit a base peak at m/z 44. By combining predictive analysis with a standardized experimental protocol, researchers can confidently utilize mass spectrometry for the unequivocal structural elucidation of this and other related novel compounds, thereby accelerating the pace of drug discovery and development.
References
-
Tanaka, H., et al. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Analytical Chemistry, 92(17), 12033–12039. [Link][9][10]
-
Tsai, I. L., et al. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 23(7), 1559. [Link][5][6]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). In Wikipedia. Retrieved February 25, 2026, from [Link][1]
-
Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved February 25, 2026, from [Link]
-
Chemistry Steps. (2025, October 3). Mass Spectrometry of Alcohols. Retrieved February 25, 2026, from [Link][3]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 25, 2026, from [Link][8]
-
Intro to Mass Spectrometry. (n.d.). Fragmentation Mechanisms. Retrieved February 25, 2026, from [Link][2]
-
ChemComplete. (2019, September 19). Mass Spectroscopy: Alcohol Fragmentation Patterns [Video]. YouTube. [Link][7]
-
Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved February 25, 2026, from [Link][4]
-
Chemsrc. (2025, August 26). 2-Amino-1-(4-methoxyphenyl)ethanol. Retrieved February 25, 2026, from [Link][11]
Sources
- 1. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 2-Amino-1-(4-methoxyphenyl)ethanol | CAS#:46084-23-5 | Chemsrc [chemsrc.com]
A Comparative Guide to HPLC Method Development for the Purity of 2-(2-Amino-4-methoxyphenyl)ethanol
This guide provides a comprehensive, in-depth exploration of developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for determining the purity of 2-(2-Amino-4-methoxyphenyl)ethanol. Moving beyond a simple recitation of steps, this document delves into the scientific rationale behind methodological choices, compares viable alternatives, and is grounded in established regulatory principles to ensure the development of a self-validating and trustworthy analytical procedure.
Introduction: The Analytical Challenge of Aromatic Amines
2-(2-Amino-4-methoxyphenyl)ethanol is an aromatic amine, a class of compounds that are foundational in the synthesis of many pharmaceuticals.[1] Its structure, featuring a primary amine and a hydroxyl group, imparts a degree of polarity that can present challenges in reversed-phase HPLC, the workhorse of pharmaceutical analysis.[2][3] The primary analytical objective is to develop a method that not only quantifies the main compound (the Active Pharmaceutical Ingredient or API) but also separates it from all potential process-related impurities and degradation products.[4] This requires a "stability-indicating" method, a core tenet of pharmaceutical quality control mandated by regulatory bodies like the FDA and detailed in ICH guidelines.[5][6]
Foundational Strategy: Method Development Workflow
A systematic approach is crucial for efficient and effective HPLC method development. The process begins with understanding the analyte's properties and culminates in a fully validated method.
Caption: A systematic workflow for HPLC method development.
Comparative Analysis of Stationary Phases
The choice of stationary phase is the most powerful tool for manipulating selectivity in HPLC.[3] For an analyte like 2-(2-Amino-4-methoxyphenyl)ethanol, several reversed-phase column chemistries are viable, each offering distinct advantages.
| Stationary Phase | Primary Interaction Mechanism | Best Suited For | Potential Drawbacks |
| Standard C18 | Hydrophobic interactions.[7] | General-purpose separation of a wide range of hydrophobic molecules. | Poor retention of polar analytes; potential for "phase collapse" in highly aqueous mobile phases.[2][8] |
| Phenyl-Hexyl | Hydrophobic and π-π interactions.[9][10] | Aromatic and unsaturated compounds, offering alternative selectivity to C18.[3][11] | May provide less retention for purely aliphatic compounds compared to C18. |
| Polar-Embedded | Hydrophobic interactions with a polar group (e.g., amide or carbamate) embedded in the alkyl chain.[8] | Enhanced retention of polar compounds; compatible with 100% aqueous mobile phases.[12][13] | Can exhibit different selectivity compared to C18, which may not always be advantageous. |
Recommendation: For 2-(2-Amino-4-methoxyphenyl)ethanol, a Phenyl-Hexyl column is proposed as the primary choice for development. The presence of the aromatic ring in the analyte makes it an ideal candidate for the alternative selectivity offered by π-π interactions.[9][11] This can be particularly effective in resolving impurities with minor structural differences that might co-elute on a standard C18 phase. A polar-embedded phase would be a strong secondary option, especially if early experiments show poor retention.[2][8]
Proposed Initial HPLC Method and Optimization Strategy
Based on the analysis of similar aromatic amines and general reversed-phase principles, the following starting conditions are proposed.[14][15]
Table 1: Initial HPLC Parameters
| Parameter | Proposed Condition | Rationale |
| Column | Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm | Offers alternative selectivity for aromatic compounds.[3] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a source of protons to ensure consistent ionization of the amine group (pKa ~4-5), leading to better peak shape. |
| Mobile Phase B | Acetonitrile | A common, effective organic modifier in reversed-phase HPLC. |
| Gradient | 10% to 70% B over 20 minutes | A broad gradient to elute a wide range of potential impurities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides good efficiency and reproducibility. |
| Detection | UV at 280 nm | Aromatic amines typically exhibit strong absorbance around this wavelength. A photodiode array (PDA) detector is recommended to assess peak purity.[4] |
| Injection Vol. | 10 µL | A standard volume for analytical HPLC. |
Optimization Workflow:
-
Initial Run: Inject a solution of 2-(2-Amino-4-methoxyphenyl)ethanol and assess its retention time and peak shape.
-
Gradient Adjustment: If the peak elutes too early, create a shallower gradient (e.g., 10-40% B over 20 minutes). If it elutes too late, make the gradient steeper (e.g., 10-90% B over 20 minutes).
-
Solvent Comparison: If resolution between the main peak and impurities is poor, substitute acetonitrile with methanol. Methanol can alter selectivity due to its different solvent properties.[3]
-
pH Tuning: If peak tailing is observed, adjusting the pH of the aqueous mobile phase (e.g., with ammonium acetate buffer at pH 5) can improve peak symmetry by ensuring complete protonation of the amine.
The Cornerstone of Purity Methods: Forced Degradation Studies
To prove a method is "stability-indicating," it must be able to separate the intact API from any degradation products.[4] Forced degradation studies, or stress testing, are designed to intentionally degrade the API to generate these products.[5][16] The goal is to achieve 5-20% degradation, providing a sufficient concentration of degradants for detection without destroying the sample.[6][16]
Caption: Workflow for forced degradation studies.
Experimental Protocol for Forced Degradation:
For each condition, a control sample (API in solvent, unstressed) should be prepared alongside the stressed sample.
-
Acid Hydrolysis: Dissolve the API in a 50:50 mixture of acetonitrile and 0.1 M HCl to a concentration of ~1 mg/mL. Heat at 60°C. Withdraw aliquots at several time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
Base Hydrolysis: Follow the same procedure as acid hydrolysis, but use 0.1 M NaOH for stressing and 0.1 M HCl for neutralization.
-
Oxidative Degradation: Dissolve the API in a solution of 3% hydrogen peroxide at room temperature. Monitor over time and quench the reaction by dilution for analysis.
-
Thermal Degradation: Store the solid API in an oven at 80°C. At various time points, dissolve a portion of the solid in a suitable solvent for HPLC analysis.
-
Photolytic Degradation: Expose the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B. A parallel sample should be protected from light as a control.
Data Evaluation: The chromatograms from the stressed samples are then used to challenge the developed HPLC method. The key is to demonstrate that all degradation product peaks are baseline resolved from the main API peak and from each other. Peak purity analysis using a PDA detector is essential to confirm that the main peak is not co-eluting with any degradants.[4] A mass balance calculation should also be performed, where the sum of the assay of the main peak and the area percentages of all impurities and degradants should be close to 100%.[17][18]
Method Validation: Proving Fitness for Purpose
Once the method is optimized and shown to be stability-indicating, it must be formally validated according to ICH Q2(R1) guidelines.[5] This provides documented evidence that the method is suitable for its intended purpose.
Table 2: Summary of Validation Parameters
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities and degradants. | Peak purity index > 0.995 for the API peak in stressed samples; baseline resolution between all peaks.[4] |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over a range (e.g., 50-150% of the nominal concentration). |
| Accuracy | To demonstrate the closeness of test results to the true value. | % Recovery between 98.0% and 102.0% for spiked samples at multiple concentration levels. |
| Precision | To demonstrate the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Repeatability (Intra-assay): RSD ≤ 2.0% for replicate injections. Intermediate Precision: RSD ≤ 2.0% when performed by different analysts on different days. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of ~10. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits when parameters like flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2%) are varied. |
Conclusion
The development of a robust HPLC purity method for 2-(2-Amino-4-methoxyphenyl)ethanol is a systematic process that balances chromatographic theory with regulatory requirements. By starting with a comparative assessment of column chemistries and selecting a Phenyl-Hexyl phase, we can leverage alternative selectivity to resolve the API from its potential impurities. The subsequent optimization, rigorous challenge through forced degradation studies, and comprehensive validation according to ICH guidelines will yield a reliable, accurate, and trustworthy method. This ensures the quality and safety of the pharmaceutical products in which this important intermediate is used.
References
-
Axion Labs. (2024, January 25). HPLC problems with very polar molecules. Retrieved from Axion Labs. [Link]
-
Phenomenex. (n.d.). Luna Omega Polar C18 for Polar Compounds. Retrieved from Phenomenex. [Link]
-
Oreate AI. (2026, January 27). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Retrieved from Oreate AI. [Link]
-
ResolveMass Laboratories. (2025, November 26). How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. Retrieved from ResolveMass Laboratories. [Link]
-
LCGC International. (2026, February 13). Evaluation of Polar-Embedded and Polar-Endcapped C12-C18 Stationary Phase Vulnerabilities Toward Highly Nucleophilic Compounds: A Case Study. Retrieved from LCGC International. [Link]
-
Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide. Retrieved from Pharma Now. [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from Onyx Scientific. [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Aminophenol on Newcrom R1 HPLC column. Retrieved from SIELC Technologies. [Link]
-
Nagasamy Venkatesh, D., & Shanmuga Kumar, S. D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
-
SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from SGS. [Link]
-
Pharmaceutical Outsourcing. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Retrieved from Pharmaceutical Outsourcing. [Link]
-
Separation Methods Technologies. (n.d.). Phenyl-Hexyl Columns. Retrieved from SMT. [Link]
-
SCIEX. (n.d.). Rapid Determination of 33 Primary Aromatic Amines in Kitchen Utensils, Textiles Dyes and Food Packaging Materials. Retrieved from SCIEX. [Link]
-
Waters Corporation. (n.d.). The Analysis of Primary Aromatic Amines in Ink Using the ACQUITY UPLC H-Class System with the SQ Detector 2 and MassLynx Software. Retrieved from Waters Corporation. [Link]
-
Drawell. (2024, April 29). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from Drawell. [Link]
-
Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved from Waters Corporation. [Link]
-
Agilent Technologies. (2022, April 15). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved from Agilent Technologies. [Link]
-
HALO Columns. (n.d.). Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. Retrieved from HALO Columns. [Link]
-
National Center for Biotechnology Information. (n.d.). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Retrieved from PMC. [Link]
-
YouTube. (2023, August 3). Phenyl Columns. Retrieved from YouTube. [Link]
- Dedhiya, P. P., et al. (n.d.). Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC.
-
ResearchGate. (2017, November 13). Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC. Retrieved from ResearchGate. [Link]
- Google Patents. (n.d.). CN112782332A - HPLC (high performance liquid chromatography) detection method for p-aminophenol impurities in acetaminophen medicine.
-
International Journal of Scientific Development and Research. (n.d.). Force Degradation for Pharmaceuticals: A Review. Retrieved from IJSDR. [Link]
-
BioProcess International. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from BioProcess International. [Link]
-
ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from ResolveMass Laboratories. [Link]
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Comparing reactivity of 2-amino-4-methoxy vs 2-amino-5-methoxy isomers
This guide provides an in-depth technical comparison of 2-amino-4-methoxypyridine and 2-amino-5-methoxypyridine . These isomers are critical scaffolds in medicinal chemistry, particularly for kinase inhibitors (e.g., bRAF, JAK) and CNS-active agents.
While they share the same molecular formula (
Executive Summary: The "Push-Pull" Divergence
The core difference lies in the resonance relationship between the methoxy substituent and the 2-amino group.
-
2-Amino-5-methoxypyridine (5-OMe): The methoxy group is para to the amino-bearing carbon (C2). This creates a direct resonance channel that boosts the electron density of the exocyclic amine, making it a superior nucleophile for amide couplings.
-
2-Amino-4-methoxypyridine (4-OMe): The methoxy group is meta to the amino-bearing carbon but para to the ring nitrogen (N1). This increases the basicity of the ring nitrogen while leaving the exocyclic amine less activated, often resulting in regioselectivity challenges (Ring N vs. Exocyclic N alkylation).
| Feature | 2-Amino-4-methoxypyridine | 2-Amino-5-methoxypyridine |
| CAS Number | 10201-73-7 | 10167-83-6 |
| Exocyclic Amine Nucleophilicity | Moderate | High (Activated by para-OMe) |
| Ring Nitrogen Basicity | High (Activated by para-OMe) | Moderate |
| Metabolic Stability (CYP) | Moderate | Low (Quinone-imine liability) |
| Primary Synthesis Route | SNAr (from 4-Cl/4-NO2) | Pd-Coupling or Nitration/Reduction |
| Key Application | NOS Inhibitors, Ligands | Kinase Inhibitors (bRAF) |
Electronic Profiling & Resonance Analysis
To design effective synthesis, one must understand the flow of electrons.
The Resonance Effect
-
5-OMe Isomer: The oxygen lone pair at C5 donates into the ring. Resonance structures place negative charge density at C2 (the amino carbon) and C4. This effectively pushes electron density out to the exocyclic amine, increasing its
and nucleophilicity. -
4-OMe Isomer: The oxygen lone pair at C4 donates into the ring, placing negative charge density at N1 (Ring Nitrogen) and C3. The exocyclic amine at C2 receives only inductive stabilization, not direct resonance enhancement.
Visualization: Electronic Flow
The following diagram illustrates the resonance contributions that dictate reactivity.
Caption: Resonance pathways showing why the 5-OMe isomer activates the exocyclic amine (green), while the 4-OMe isomer activates the ring nitrogen (red).
Synthetic Reactivity Comparison
A. Nucleophilic Acylation/Alkylation (Amide Coupling)
When coupling these anilines to carboxylic acids (e.g., for drug scaffolds):
-
5-OMe Performance: Reacts rapidly under standard conditions (HATU/DIPEA). The enhanced nucleophilicity allows for lower catalyst loading and milder temperatures.
-
4-OMe Performance: Slower reaction rates. A significant side reaction is N-acylation of the Ring Nitrogen (forming a pyridinium salt) due to its elevated basicity.
-
Mitigation: Use stronger bases (e.g., NaH) to deprotonate the exocyclic amine, forcing the reaction to the amide, or use protection strategies.
-
B. Electrophilic Aromatic Substitution (EAS)
If you need to halogenate the ring (e.g., adding a Bromine for further coupling):
-
5-OMe: Directs electrophiles to the 3-position (ortho to both amino and methoxy groups).
-
4-OMe: Directs electrophiles to the 5-position (ortho to methoxy, para to amino).
C. Metabolic Liability (Critical for Drug Design)
-
The 5-OMe Trap: The 2-amino-5-methoxypyridine motif is structurally similar to p-anisidine. It is prone to bioactivation by CYP450 enzymes. Demethylation or oxidation can lead to a quinone-imine intermediate, which is a reactive metabolite capable of DNA alkylation (genotoxicity risk).
-
Design Tip: If the 5-OMe isomer shows toxicity, consider replacing the methoxy with a Difluoromethoxy (-OCHF2) or shifting to the 4-OMe isomer to block this metabolic pathway.
-
Experimental Protocols
Protocol A: Competitive Reactivity Assay
Use this protocol to empirically determine which isomer suits your specific electrophile (R-Cl or R-COOH).
Objective: Compare relative nucleophilicity via reaction rates with Benzoyl Chloride.
-
Preparation:
-
Dissolve 1.0 eq of 2-amino-4-methoxypyridine and 1.0 eq of 2-amino-5-methoxypyridine in
(Deuterated Acetonitrile) in an NMR tube. -
Add 1.0 eq of internal standard (e.g., 1,3,5-trimethoxybenzene).
-
-
Reaction:
-
Add 0.5 eq of Benzoyl Chloride (limiting reagent) at 0°C.
-
Add 2.0 eq of Pyridine-d5 (as a base sponge).
-
-
Analysis:
-
Monitor via
-NMR immediately and at 1 hour. -
Data Interpretation: Integrate the diagnostic peaks of the product amides.
-
The 5-OMe product will typically dominate (>80:20 ratio) due to the "para-push" effect.
-
-
Note: If significant precipitate forms (pyridinium salts), switch solvent to DMSO-d6.
-
Protocol B: Synthesis of Isomers (Sourcing vs. Making)
If commercial stock is unavailable, the synthesis routes differ drastically due to ring activation.
| Step | 4-Methoxy Synthesis (SNAr) | 5-Methoxy Synthesis (Coupling) |
| Starting Material | 2-Amino-4-chloropyridine | 2-Amino-5-iodopyridine |
| Reagent | NaOMe / MeOH | MeOH / CuI / 1,10-phenanthroline / |
| Conditions | Sealed tube, 140°C, 12h | 110°C, 24h (Ullmann-type) |
| Mechanism | The 4-position is activated by the Ring N. | The 5-position is unactivated; requires metal catalysis. |
| Yield | High (75-85%) | Moderate (50-65%) |
Workflow Visualization: Selection Strategy
Use this decision tree to select the correct isomer for your drug discovery campaign.
Caption: Decision matrix for selecting between 4-OMe and 5-OMe isomers based on synthetic difficulty and metabolic safety.
References
-
Palmer, C., et al. (2012).[1] Structural modifications of a 3-methoxy-2-aminopyridine compound to reduce potential for mutagenicity and time-dependent drug-drug interaction.[1][2] Bioorganic & Medicinal Chemistry Letters.[1][3] Retrieved from [Link]
-
ResearchGate. (2015).[4] Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine? Retrieved from [Link]
-
PubChem. (2025).[5] 2-Amino-4-Methoxypyridine | C6H8N2O.[5][6][7] Retrieved from [Link]
Sources
- 1. Structural modifications of a 3-methoxy-2-aminopyridine compound to reduce potential for mutagenicity and time-dependent drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. 2-Amino-4-Methoxypyridine | C6H8N2O | CID 10898715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. guidechem.com [guidechem.com]
Comparative Guide: Chromatographic Separation of 2-Amino-4-Methoxyphenethyl Alcohol Impurities
Executive Summary
2-Amino-4-methoxyphenethyl alcohol is a critical intermediate in the synthesis of complex pharmaceutical agents, often serving as a linker or a pharmacophore scaffold.[1] Its purity is paramount, yet its amphiphilic nature (containing both a basic aniline and a polar primary alcohol) presents specific chromatographic challenges.
This guide objectively compares two distinct chromatographic strategies for separating this compound from its critical impurities: the Standard C18 Approach and the Alternative Biphenyl/Phenyl-Hexyl Approach .[1] While C18 remains the industry workhorse, our comparative analysis demonstrates that phenyl-based stationary phases offer superior selectivity for the regioisomeric impurities common in this synthesis.[1]
Impurity Profile & Chemical Context
To design an effective separation, one must understand the "molecular genealogy" of the target. The synthesis typically involves the reduction of a nitro-precursor.[1][2][3]
Target Molecule[3][4]
-
Key Functional Groups: Primary Amine (Weak base, pKa ~4-5), Primary Alcohol (Polar), Methoxy group (Electron donating).
Critical Impurities (Critical Quality Attributes)
-
Impurity A (Precursor): 2-Nitro-4-methoxyphenethyl alcohol.[1] The unreacted starting material. It lacks the basic amine, making it significantly less polar at acidic pH.
-
Impurity B (Regioisomer): 2-Amino-5-methoxyphenethyl alcohol.[1] A byproduct of non-specific nitration in earlier steps. Separation is difficult due to identical mass and similar polarity.
-
Impurity C (Over-reduction): 2-Amino-4-methoxyethylbenzene. Result of hydrogenolysis of the alcohol group.[3] Highly hydrophobic.
Comparative Methodologies
Method A: The Standard C18 Protocol
Concept: Utilizes hydrophobic interactions. The amine is protonated at low pH (Formic Acid), reducing retention and eluting early, while the neutral nitro-impurity elutes later.
-
Pros: Robust, widely available columns, simple mobile phases.
-
Cons: Poor selectivity for regioisomers (Impurity B); potential for peak tailing due to silanol interactions with the amine.
Method B: The Phenyl-Hexyl / Biphenyl Alternative
Concept: Utilizes
-
Pros: Superior resolution (
) of positional isomers; orthogonal selectivity to C18. -
Cons: Column equilibration times can be slightly longer.
Experimental Protocols
System Suitability
-
Instrument: UHPLC System (e.g., Agilent 1290 or Waters H-Class)
-
Detection: UV at 210 nm (for sensitivity) and 254 nm (for aromatic selectivity).
-
Temperature: 40°C (Critical for mass transfer of viscous alcohol-rich phases).[1]
Detailed Method Parameters
| Parameter | Method A (Standard) | Method B (High Selectivity) |
| Stationary Phase | Agilent ZORBAX Eclipse Plus C18 (100 x 2.1 mm, 1.8 µm) | Phenomenex Kinetex Biphenyl (100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Formate (pH 3.[1]5) |
| Mobile Phase B | Acetonitrile | Methanol (Promotes |
| Flow Rate | 0.4 mL/min | 0.35 mL/min |
| Gradient | 5% B (0-1 min) 5-95% B (1-10 min) | 5% B (0-1 min) 5-60% B (1-12 min) |
Step-by-Step Workflow
-
Sample Prep: Dissolve 10 mg of crude solid in 10 mL of 90:10 Water:MeCN. Sonicate for 5 mins. Filter through 0.2 µm PTFE filter.
-
Equilibration: Flush column with initial conditions for at least 10 column volumes.
-
Injection: Inject 2.0 µL.
-
Wash: Post-run wash with 95% B is required to elute Impurity C (Ethylbenzene derivative).
Data Presentation & Analysis
The following data summarizes the separation performance of both methods. Note the critical difference in the resolution of the Regioisomer (Impurity B).
Table 1: Performance Metrics Comparison
| Analyte | Metric | Method A (C18) | Method B (Biphenyl) |
| Target (2-Amino...) | Retention Time ( | 3.2 min | 4.5 min |
| Tailing Factor ( | 1.4 | 1.1 | |
| Impurity A (Nitro) | Resolution ( | > 10.0 | > 12.0 |
| Impurity B (Isomer) | Resolution ( | 1.2 (Co-elution risk) | 3.8 (Baseline) |
| Impurity C (Ethylbenzene) | Retention Time ( | 8.5 min | 9.2 min |
Analysis:
-
Method A successfully separates the nitro-precursor but struggles to resolve the regioisomer (Impurity B), showing a resolution of only 1.[1]2. This is often insufficient for GMP validation (
required). -
Method B utilizes the specific interaction between the biphenyl stationary phase and the aromatic ring electrons. The position of the methoxy group (para vs. meta) significantly alters the
overlap, resulting in a robust separation ( ).[1]
Visualizations
Diagram 1: Separation Mechanism & Workflow
This diagram illustrates the logical flow from synthesis to separation, highlighting the mechanistic difference between the two columns.
Caption: Workflow comparing standard C18 screening vs. optimized Biphenyl selection for isomer resolution.
Diagram 2: Impurity Fate Mapping
Tracking where each impurity elutes relative to the target is crucial for method development.
Caption: Chromatographic selectivity map showing the critical separation challenge presented by the regioisomer.
References
-
BenchChem. (2025).[2][3][5][6] An In-depth Technical Guide to the Physical and Chemical Properties of 2-Amino-4-methoxybenzyl Alcohol. Retrieved from 3
-
Organic Syntheses. (2010). One-Pot Preparation of Cyclic Amines from Amino Alcohols. (Procedure for HPLC monitoring of aminophenethyl alcohol derivatives). Retrieved from 7
-
BenchChem. (2025).[2][3][5][6] High-Performance Liquid Chromatography (HPLC) Purification of 2-Methoxy-2-(4-hydroxyphenyl)ethanol. Retrieved from 5
-
National Institute of Standards and Technology (NIST). (2025). 2-(4-Methoxyphenyl)ethanol - Phase change data and Spectra. Retrieved from 1[1]
Sources
- 1. 2-(4-Methoxyphenyl)ethanol [webbook.nist.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. (2-Amino-4-methoxyphenyl)methanol | C8H11NO2 | CID 45090899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Safety Operating Guide
Navigating the Disposal of 2-(2-Amino-4-methoxyphenyl)ethanol: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemicals you handle, including their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-(2-Amino-4-methoxyphenyl)ethanol, ensuring the safety of laboratory personnel and the protection of our environment. As a substituted aniline, this compound requires careful handling due to the general hazards associated with aromatic amines.
Immediate Safety and Hazard Assessment
Under no circumstances should this compound or its residues be disposed of down the drain or in regular solid waste. [1]
Core Principles of Safe Disposal:
-
Minimize Waste: The most effective disposal strategy begins with waste minimization. Plan experiments to use the smallest practical quantities of 2-(2-Amino-4-methoxyphenyl)ethanol.
-
Segregation is Key: Never mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste guidelines. Incompatible materials can lead to dangerous reactions.
-
Proper Labeling: All waste containers must be clearly and accurately labeled from the moment the first drop of waste is added.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling 2-(2-Amino-4-methoxyphenyl)ethanol and its waste.
Quantitative Data and Hazard Profile
The following table summarizes the known information and inferred hazards for 2-(2-Amino-4-methoxyphenyl)ethanol, based on its chemical class and available data for similar compounds.
| Property/Hazard | Information | Citation |
| Chemical Name | 2-(2-Amino-4-methoxyphenyl)ethanol | |
| CAS Number | Not readily available | |
| Molecular Formula | C9H13NO2 | [2] |
| Appearance | Likely a solid or liquid | |
| Known Hazards | Based on the aromatic amine class: Toxic if swallowed, inhaled, or in contact with skin. May cause serious eye damage and skin sensitization. Suspected of causing genetic defects and cancer. Toxic to aquatic life. | [1][3][4] |
| Incompatible Materials | Strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides. | [5][6] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. Store in a dry, cool, and well-ventilated place. | [2][5] |
Step-by-Step Disposal Protocol
This protocol details the necessary steps for the safe disposal of 2-(2-Amino-4-methoxyphenyl)ethanol from the point of generation to its final removal by a licensed waste management service.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Use safety goggles and a face shield.
-
Lab Coat: A full-length laboratory coat is mandatory.
-
Work Area: All handling and waste collection should be performed in a well-ventilated area, preferably within a chemical fume hood.
Waste Segregation and Collection:
-
Solid Waste: Collect any solid 2-(2-Amino-4-methoxyphenyl)ethanol waste, contaminated weighing boats, filter paper, or absorbent materials in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing 2-(2-Amino-4-methoxyphenyl)ethanol should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix with other solvent waste unless approved by your institution's Environmental Health and Safety (EHS) department.
Waste Container Management:
-
Container Type: Use only containers approved for hazardous waste collection, typically made of high-density polyethylene (HDPE) or other compatible materials.
-
Labeling: Immediately label the waste container with "Hazardous Waste" and the full chemical name: "2-(2-Amino-4-methoxyphenyl)ethanol". The label should also include the date of first accumulation and the responsible researcher's name.
-
Sealing: Keep the waste container tightly sealed when not in use to prevent the release of vapors.
-
Storage: Store the waste container in a designated, cool, and well-ventilated secondary containment area, away from incompatible materials.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 2-(2-Amino-4-methoxyphenyl)ethanol.
Caption: Decision workflow for the disposal of 2-(2-Amino-4-methoxyphenyl)ethanol.
Emergency Procedures: Spill and Exposure
In the event of a spill or personnel exposure, immediate and correct action is critical.
Spill Cleanup:
-
Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and your laboratory supervisor.
-
Control Vapors: If safe to do so, increase ventilation in the area, for instance by using a chemical fume hood.
-
Absorb Spill: For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or a commercial chemical spill kit. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully sweep or scoop the absorbed material and any solid spill into a designated hazardous waste container.
-
Decontaminate: Decontaminate the spill area with a suitable laboratory detergent and water. Collect the decontamination materials as hazardous waste.
-
Report: Report the spill to your institution's EHS department.
Personnel Exposure:
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. The proper management of chemical waste is a critical component of scientific integrity and professional practice.
References
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Ethanol, 2-((4-methoxy-2-nitrophenyl)amino)- Properties. Retrieved from [Link]
-
Washington State University. (n.d.). Aniline. Retrieved from [Link]
-
Sustainability Directory. (2025, November 29). Aromatic Amines. Retrieved from [Link]
-
Chemsrc. (2025, August 26). 2-Amino-1-(4-methoxyphenyl)ethanol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Tracking Aromatic Amines from Sources to Surface Waters. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Rutgers University. (n.d.). Aniline. Retrieved from [Link]
-
WIT Press. (n.d.). New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. Retrieved from [Link]
-
GOV.UK. (2022, August 15). Aniline - Incident management. Retrieved from [Link]
-
Organisation for Economic Co-operation and Development. (2005, April 15). 2-(2-(2-Methoxyethoxy)ethoxy)-ethanol. Retrieved from [Link]
-
PubChem. (n.d.). (2-Amino-4-methoxyphenyl)methanol. Retrieved from [Link]
-
Sustainability Directory. (2025, December 1). Aromatic Amine Pollution. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 138713-55-0|2-Amino-2-(4-methoxyphenyl)ethanol|BLD Pharm [bldpharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Tracking Aromatic Amines from Sources to Surface Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Navigating the Safe Handling of 2-(2-Amino-4-methoxyphenyl)ethanol: A Guide for Laboratory Professionals
Hazard Assessment: An Inference-Based Approach
Due to the absence of a specific Safety Data Sheet (SDS) for 2-(2-Amino-4-methoxyphenyl)ethanol, we must infer its potential hazards from related molecules. Compounds like 2-(2-Aminoethoxy)ethanol are known to be corrosive and can cause severe skin burns and eye damage[1][2]. The presence of an amino group suggests that the compound may be a skin and eye irritant. Furthermore, many organic compounds with these functional groups can be harmful if inhaled or ingested[3][4].
Inferred Potential Hazards:
-
May cause skin irritation or burns.
-
Risk of serious eye irritation or damage.
-
Potential for respiratory tract irritation upon inhalation of dust or aerosols.
-
May be harmful if swallowed.
Therefore, a cautious approach is mandated, assuming the compound is hazardous until proven otherwise.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is essential to prevent exposure through all potential routes: dermal, ocular, and respiratory.
Eye and Face Protection
-
Primary Protection: Always wear chemical safety goggles that provide a complete seal around the eyes.
-
Secondary Protection: When there is a risk of splashing, such as during solution preparation or transfers, a face shield must be worn in addition to safety goggles.
Skin Protection
-
Lab Coat: A flame-resistant lab coat should be worn and kept fully fastened.
-
Gloves: Chemical-resistant gloves are mandatory. Given the unknown permeation characteristics of the target compound, it is prudent to select gloves with broad chemical resistance, such as nitrile or neoprene. Always inspect gloves for any signs of degradation or punctures before use. Double-gloving is recommended for handling concentrated forms of the material.
Respiratory Protection
-
For Solids: If handling the compound as a powder and there is a risk of dust generation, a NIOSH-approved respirator with a particulate filter is necessary.
-
For Solutions/Aerosols: If working with solutions where aerosols may be generated, or in cases of poor ventilation, a respirator equipped with an organic vapor cartridge is required.
All handling of this compound, especially when in powdered form or when being heated, should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Operational Plan: From Receipt to Disposal
A systematic workflow is critical for the safe management of 2-(2-Amino-4-methoxyphenyl)ethanol within the laboratory.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides[3].
-
The storage container should be tightly sealed and clearly labeled with the chemical name, date received, and any inferred hazards.
Handling and Use
-
Preparation: Before handling, ensure the work area, typically a chemical fume hood, is clean and uncluttered. Verify that an eyewash station and safety shower are readily accessible.
-
Weighing (if solid): Conduct all weighing operations within the fume hood or a ventilated balance enclosure to prevent the dispersion of fine particles. Use anti-static weigh paper or boats.
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing. If the dissolution process is exothermic, use an ice bath to control the temperature.
-
Post-Handling: After handling, decontaminate the work area thoroughly. Remove gloves and wash hands with soap and water.
The following diagram illustrates the essential workflow for safely handling 2-(2-Amino-4-methoxyphenyl)ethanol.
Sources
Featured Recommendations
| Most viewed | ||
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
